![molecular formula C11H15ClN2 B3283307 N-(3-chlorophenyl)piperidin-4-amine CAS No. 765271-00-9](/img/structure/B3283307.png)
N-(3-chlorophenyl)piperidin-4-amine
Overview
Description
“N-(3-chlorophenyl)piperidin-4-amine” is an organic compound with the molecular weight of 210.71 . It is also known by its IUPAC name, N-(3-chlorophenyl)-4-piperidinamine . It is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “N-(3-chlorophenyl)piperidin-4-amine” is 1S/C11H15ClN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 . This indicates that the compound has a molecular structure consisting of a piperidine ring attached to a 3-chlorophenyl group via an amine linkage.Physical And Chemical Properties Analysis
“N-(3-chlorophenyl)piperidin-4-amine” is an oil at room temperature . It has a molecular weight of 210.71 and its InChI key is BLTAXAYIOGVXOE-UHFFFAOYSA-N .Scientific Research Applications
Pharmaceutical Applications
- Pharmacological Activity :
- Piperidine-containing compounds have shown promise in various therapeutic areas, including:
Safety and Hazards
Future Directions
Piperidine derivatives, including “N-(3-chlorophenyl)piperidin-4-amine”, are of immense importance in the pharmaceutical industry . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, future research directions may include further exploration of the therapeutic potential of “N-(3-chlorophenyl)piperidin-4-amine” and other piperidine derivatives.
Mechanism of Action
Target of Action
The primary target of N-(3-chlorophenyl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
N-(3-chlorophenyl)piperidin-4-amine interacts with its target, PKB, in an ATP-competitive manner . This compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The result of N-(3-chlorophenyl)piperidin-4-amine’s action is the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
N-(3-chlorophenyl)piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTAXAYIOGVXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292111 | |
Record name | N-(3-Chlorophenyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)piperidin-4-amine | |
CAS RN |
765271-00-9 | |
Record name | N-(3-Chlorophenyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765271-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chlorophenyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chlorophenyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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